molecular formula C23H16Cl2N2O4 B6032940 N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B6032940
M. Wt: 455.3 g/mol
InChI Key: REEGXJOPKCGRFD-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a dichlorobenzamido group, and a methoxyphenyl group

Properties

IUPAC Name

N-[4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O4/c1-30-20-12-15(26-22(28)16-8-6-14(24)11-17(16)25)7-9-18(20)27-23(29)21-10-13-4-2-3-5-19(13)31-21/h2-12H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEGXJOPKCGRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-methoxy-4-aminophenol, followed by cyclization to form the benzofuran ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzofuran derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dichlorobenzoyl)glycine
  • 2,4-Dichloro-N-(4-(2,4-dichlorobenzoylamino)phenyl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

N-[4-(2,4-Dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring system and dichlorobenzamido group make it a versatile compound for various applications .

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